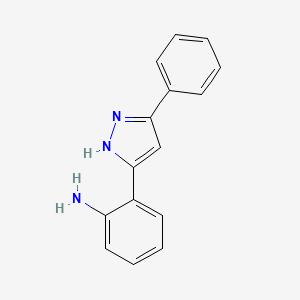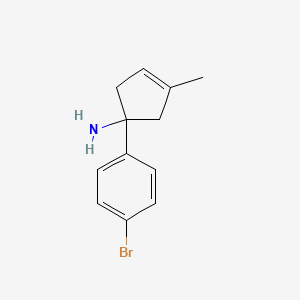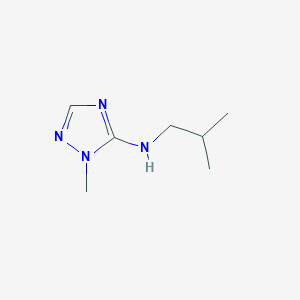
(R)-(+)-1,2-Epoxyhexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-1,2-Epoxyhexadecane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-(+)-enantiomer is the specific form that rotates plane-polarized light to the right. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-(+)-1,2-Epoxyhexadecane can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the alkene being dissolved in an inert solvent like dichloromethane and the peracid being added slowly to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of ®-(+)-1,2-Epoxyhexadecane often involves the use of large-scale reactors where the reaction conditions can be precisely controlled. The process may include steps such as purification through distillation or recrystallization to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-1,2-Epoxyhexadecane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reducing agents can convert the epoxide into alcohols.
Substitution: Nucleophiles can attack the less hindered carbon of the epoxide ring, resulting in ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
®-(+)-1,2-Epoxyhexadecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to study enzyme-catalyzed reactions involving epoxides.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which ®-(+)-1,2-Epoxyhexadecane exerts its effects involves the opening of the epoxide ring. This can occur through nucleophilic attack, where a nucleophile targets the less hindered carbon atom of the epoxide ring, leading to ring-opening and the formation of a new bond. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-1,2-Epoxyhexadecane: The enantiomer of ®-(+)-1,2-Epoxyhexadecane, which rotates plane-polarized light to the left.
1,2-Epoxyhexane: A similar compound with a shorter carbon chain.
1,2-Epoxydecane: Another similar compound with a different carbon chain length.
Uniqueness
®-(+)-1,2-Epoxyhexadecane is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer or other epoxides with different carbon chain lengths. This makes it valuable in asymmetric synthesis and other applications where chirality is important.
Propriétés
Formule moléculaire |
C16H32O |
|---|---|
Poids moléculaire |
240.42 g/mol |
Nom IUPAC |
(2R)-2-tetradecyloxirane |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16/h16H,2-15H2,1H3/t16-/m1/s1 |
Clé InChI |
DSZTYVZOIUIIGA-MRXNPFEDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@@H]1CO1 |
SMILES canonique |
CCCCCCCCCCCCCCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


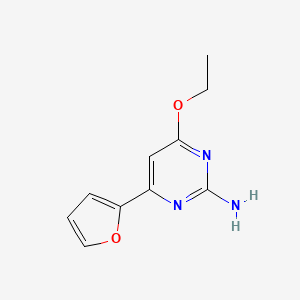
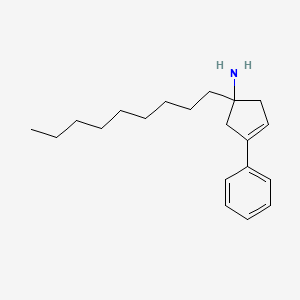
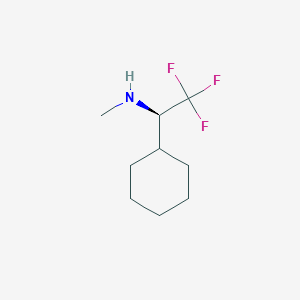
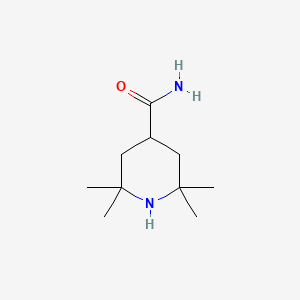
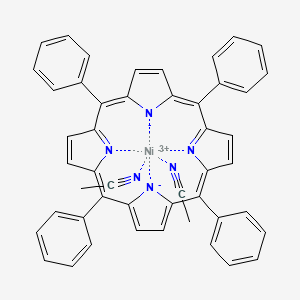

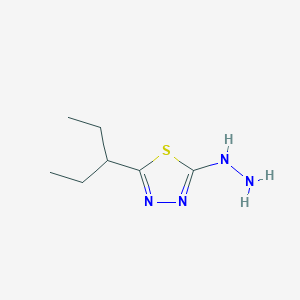
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
